molecular formula C26H23N3O7 B13654664 4-Nitrophenyl (((9h-fluoren-9-yl)methoxy)carbonyl)-l-glutaminate

4-Nitrophenyl (((9h-fluoren-9-yl)methoxy)carbonyl)-l-glutaminate

Cat. No.: B13654664
M. Wt: 489.5 g/mol
InChI Key: KLCANCMZDAZCCW-UHFFFAOYSA-N
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Description

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (2S)-2-(acetylamino)-3-(4-nitrophenyl)propanoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the amino group . This is followed by coupling with 5-oxopentanoic acid derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities.

Properties

IUPAC Name

(4-nitrophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCANCMZDAZCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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